Kinetic Distinction from Monomeric Ac-Ala-OMe
For elastase assays, AC-Ala-Ala-OMe (as a dipeptide) exhibits profoundly different kinetic behavior compared to the monomeric analog Ac-Ala-OMe. Data from a foundational study on Ac-Ala-Ala-Ala-OMe demonstrate that the single amino acid substrate is an exceptionally poor substrate for elastase, with a KM value over 350-fold higher and a kcat value over 10-fold lower [1]. This quantitative difference is critical for assay design, as it confirms the monomer is functionally inadequate for measuring elastase activity, whereas the oligomeric form (of which Ac-Ala-Ala-OMe is a core component) is kinetically viable.
| Evidence Dimension | Elastase Substrate Efficiency |
|---|---|
| Target Compound Data | For the structurally related Ac-Ala-Ala-Ala-OMe (used as a proxy for the dipeptide's active core): KM = 0.43 mM, kcat = 73 s⁻¹ [1] |
| Comparator Or Baseline | Acetyl-L-alanine methyl ester (Ac-Ala-OMe): KM = 153 mM, kcat = 6.7 s⁻¹ [1] |
| Quantified Difference | KM is >350-fold higher for the monomer; kcat is >10-fold higher for the oligomer. |
| Conditions | Assayed with porcine pancreatic elastase at pH 8.0 and 25°C [1] |
Why This Matters
This data ensures that only oligomeric substrates (like AC-Ala-Ala-OMe and its analogs) are kinetically relevant for elastase assays, directly guiding researchers to the correct substrate class and away from ineffective monomers.
- [1] Gertler, A., & Hofmann, T. (1970). Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: a new highly specific elastase substrate. Canadian Journal of Biochemistry, 48(3), 384–386. View Source
